molecular formula C5H6Cl2N4 B1460139 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine CAS No. 1139245-20-7

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine

Cat. No.: B1460139
CAS No.: 1139245-20-7
M. Wt: 193.03 g/mol
InChI Key: RURQYSQCMPPIRH-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a derivative of the 1,3,5-triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chloro and chloroethyl groups, making it a valuable intermediate in the synthesis of various chemical products .

Preparation Methods

The synthesis of 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine typically involves nucleophilic substitution reactions. One common method is the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, triazine derivatives generally undergo such reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding amines and alcohols under acidic or basic conditions.

Scientific Research Applications

Chemical Applications

1. Intermediate in Organic Synthesis

  • Pharmaceuticals : This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions allows for modifications that can lead to biologically active compounds.
  • Agrochemicals : It is also used in the production of agrochemicals, where its derivatives can function as herbicides or pesticides due to their biological activity.

2. UV Absorbers

  • 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine has been identified as a precursor for UV absorbers. These materials are crucial in protecting plastics and coatings from photodegradation caused by ultraviolet light exposure.

Biological Applications

1. Drug Development

  • The derivatives of this compound exhibit significant biological activity, making them potential candidates for drug development. Research indicates that modifications to the triazine structure can enhance their efficacy against various biological targets .

2. Antimicrobial Properties

  • Some studies have suggested that triazine derivatives possess antimicrobial properties, which can be leveraged in developing new antimicrobial agents or treatments for infections.

Industrial Applications

1. Material Protection

  • In industrial settings, this compound is used in formulations that require protection from UV radiation. This application is vital for materials used in outdoor environments where degradation due to sunlight is a concern .

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.

Biological Activity

4-Chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine is a member of the 1,3,5-triazine family, recognized for its diverse biological activities and potential in medicinal chemistry. This compound has garnered attention due to its structural characteristics that facilitate various chemical interactions and biological effects.

Chemical Structure and Properties

The compound features a triazine ring with chloro and chloroethyl substitutions, which are pivotal for its biological activity. The general structure can be represented as follows:

C5H6Cl2N4\text{C}_5\text{H}_6\text{Cl}_2\text{N}_4

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. A common method includes the reaction of cyanuric chloride with amines in solvents like dioxane or water, using sodium carbonate as a base.

Anticancer Properties

Research has demonstrated that derivatives of 1,3,5-triazines exhibit significant cytotoxic effects against various cancer cell lines. A notable study highlighted that certain triazine derivatives induced apoptosis in colon cancer cell lines (DLD-1 and HT-29) through modulation of intracellular signaling pathways . Specifically, compounds with 2-chloroethyl moieties showed increased cytotoxicity, suggesting that the structural features of triazines are crucial for their anticancer activity.

Table 1: Cytotoxic Activity of Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7bDLD-124.6Induces apoptosis via PI3K inhibition
7bHT-29Not specifiedModulates signaling pathways
CLN-18Not specifiedInduces apoptosis and necrosis

Enzyme Inhibition

This compound derivatives have also been evaluated for their inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that certain derivatives inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets in Alzheimer's disease therapy. For instance:

Table 2: Enzyme Inhibition Potency

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
A0.0519.00
4a0.05511.09

These findings indicate that the presence of specific functional groups within the triazine structure enhances inhibitory potency against these enzymes .

Case Studies

Several case studies have explored the biological activity of triazine derivatives:

  • Colon Cancer Study : A series of triazine nitrogen mustards were synthesized and evaluated for their cytotoxic effects on colon cancer cell lines. The most effective compound induced significant apoptosis and was proposed for further development as a chemotherapeutic agent .
  • Neuroprotective Study : Another investigation focused on the neuroprotective properties of triazine derivatives against AChE and BACE1 enzymes. The results indicated that these compounds could serve as potential therapeutic agents for Alzheimer's disease due to their dual inhibitory action .

Properties

IUPAC Name

4-chloro-6-(1-chloroethyl)-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N4/c1-2(6)3-9-4(7)11-5(8)10-3/h2H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURQYSQCMPPIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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